(2-Methylpyrazol-3-yl)-(4-nitropyrazol-1-yl)methanone
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Overview
Description
(2-Methylpyrazol-3-yl)-(4-nitropyrazol-1-yl)methanone is a heterocyclic compound featuring two pyrazole rings Pyrazoles are five-membered rings containing two nitrogen atoms, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpyrazol-3-yl)-(4-nitropyrazol-1-yl)methanone typically involves the condensation of 2-methylpyrazole with 4-nitropyrazole under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methylpyrazol-3-yl)-(4-nitropyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through electrophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.
Cyclization: Strong acids or bases to facilitate ring closure.
Major Products
Reduction: (2-Methylpyrazol-3-yl)-(4-aminopyrazol-1-yl)methanone.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
(2-Methylpyrazol-3-yl)-(4-nitropyrazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2-Methylpyrazol-3-yl)-(4-nitropyrazol-1-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2-Methylpyrazol-3-yl)-(4-aminopyrazol-1-yl)methanone: Similar structure but with an amino group instead of a nitro group.
(2-Methylpyrazol-3-yl)-(4-chloropyrazol-1-yl)methanone: Contains a chlorine atom instead of a nitro group.
(2-Methylpyrazol-3-yl)-(4-methylpyrazol-1-yl)methanone: Both pyrazole rings have methyl groups.
Uniqueness
(2-Methylpyrazol-3-yl)-(4-nitropyrazol-1-yl)methanone is unique due to the presence of both a methyl and a nitro group on the pyrazole rings. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)-(4-nitropyrazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O3/c1-11-7(2-3-9-11)8(14)12-5-6(4-10-12)13(15)16/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFRGDBYLNTCKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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